molecular formula C9H9BrO2S B6202808 8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione CAS No. 1785238-79-0

8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione

Cat. No. B6202808
CAS RN: 1785238-79-0
M. Wt: 261.1
InChI Key:
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Description

“8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione” is a chemical compound with the molecular formula C9H9BrO2S and a molecular weight of 261.14 . It is also known by its IUPAC name "8-bromo-3,4-dihydro-2H-benzo [b] [1,4,5]oxathiazepine 1,1-dioxide" .


Molecular Structure Analysis

The InChI code for this compound is “1S/C9H9BrO2S/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13” which provides a standard way to encode the compound’s molecular structure .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione involves the reaction of 2-bromo-1,4-benzoquinone with thiourea followed by cyclization to form the desired compound.", "Starting Materials": [ "2-bromo-1,4-benzoquinone", "thiourea" ], "Reaction": [ "Mix 2-bromo-1,4-benzoquinone and thiourea in a solvent such as ethanol or methanol", "Heat the mixture to reflux for several hours", "Allow the mixture to cool and filter the resulting precipitate", "Wash the precipitate with cold solvent to remove impurities", "Dry the product under vacuum to obtain 8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione" ] }

CAS RN

1785238-79-0

Product Name

8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione

Molecular Formula

C9H9BrO2S

Molecular Weight

261.1

Purity

95

Origin of Product

United States

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